

Spectroscopic Profile of Ethyl 2-butynoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-butynoate*

Cat. No.: B042091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl 2-butynoate** (CAS No. 4341-76-8). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations to illustrate the relationships between spectroscopic techniques and the structural elucidation of the molecule.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **Ethyl 2-butynoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.17	Quartet	2H	-OCH ₂ CH ₃
1.98	Singlet	3H	-C≡CCH ₃
1.27	Triplet	3H	-OCH ₂ CH ₃

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
153.8	C=O
83.3	-C≡CCH ₃
72.9	-C≡CCH ₃
61.8	-OCH ₂ CH ₃
14.0	-OCH ₂ CH ₃
3.7	-C≡CCH ₃

Infrared (IR) Spectroscopy[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2985	Medium	C-H stretch (alkane)
2245	Strong	C≡C stretch (alkyne)
1715	Strong	C=O stretch (ester)
1250	Strong	C-O stretch (ester)
1080	Strong	C-O stretch (ester)

Mass Spectrometry (MS)[3]

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
112	15	[M] ⁺ (Molecular Ion)
97	20	[M - CH ₃] ⁺
83	45	[M - C ₂ H ₅] ⁺
69	100	[M - OC ₂ H ₅] ⁺
43	80	[C ₃ H ₃ O] ⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **Ethyl 2-butynoate**.

Materials:

- **Ethyl 2-butynoate** (liquid sample)
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes

Instrumentation:

- 300 MHz (or higher) NMR Spectrometer (e.g., Bruker AVANCE series)

Procedure:

- Sample Preparation:
 - Place approximately 5-10 mg of **Ethyl 2-butynoate** into a clean, dry vial.

- Add approximately 0.6 mL of CDCl_3 containing TMS.
- Agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, observing the lock signal.
- ^1H NMR Acquisition:
 - Load a standard one-pulse proton experiment.
 - Set the spectral width to approximately 12 ppm, centered around 5 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
 - Phase the spectrum and reference the TMS peak to 0.00 ppm.
 - Integrate the signals and perform peak picking.
- ^{13}C NMR Acquisition:
 - Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

- Set the spectral width to approximately 220 ppm, centered around 100 ppm.
- Use a 30° pulse angle to reduce relaxation times.
- Set a relaxation delay of 2 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Process the FID with an exponential window function and perform a Fourier transform.
- Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.
- Perform peak picking.

Infrared (IR) Spectroscopy (Neat Liquid)

Objective: To obtain an FT-IR spectrum of neat **Ethyl 2-butynoate**.

Materials:

- **Ethyl 2-butynoate** (liquid sample)
- Salt plates (NaCl or KBr)
- Pipette
- Acetone or other suitable solvent for cleaning

Instrumentation:

- Fourier Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) with a transmission sample holder.

Procedure:

- Background Spectrum:
 - Ensure the sample compartment of the FT-IR spectrometer is empty.

- Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.
- Sample Preparation:
 - Clean the salt plates with a small amount of dry acetone and allow them to air dry completely.
 - Place one drop of **Ethyl 2-butynoate** onto the center of one salt plate.
 - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Sample Analysis:
 - Place the salt plate assembly into the sample holder in the FT-IR spectrometer.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their wavenumbers.
- Cleaning:
 - Disassemble the salt plates and clean them thoroughly with a suitable solvent.
 - Store the plates in a desiccator to prevent fogging.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the electron ionization (EI) mass spectrum of **Ethyl 2-butynoate**.

Materials:

- **Ethyl 2-butynoate** (liquid sample)

- Suitable volatile solvent (e.g., methanol or dichloromethane) if dilution is required.

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source.

Procedure:

- Sample Introduction:

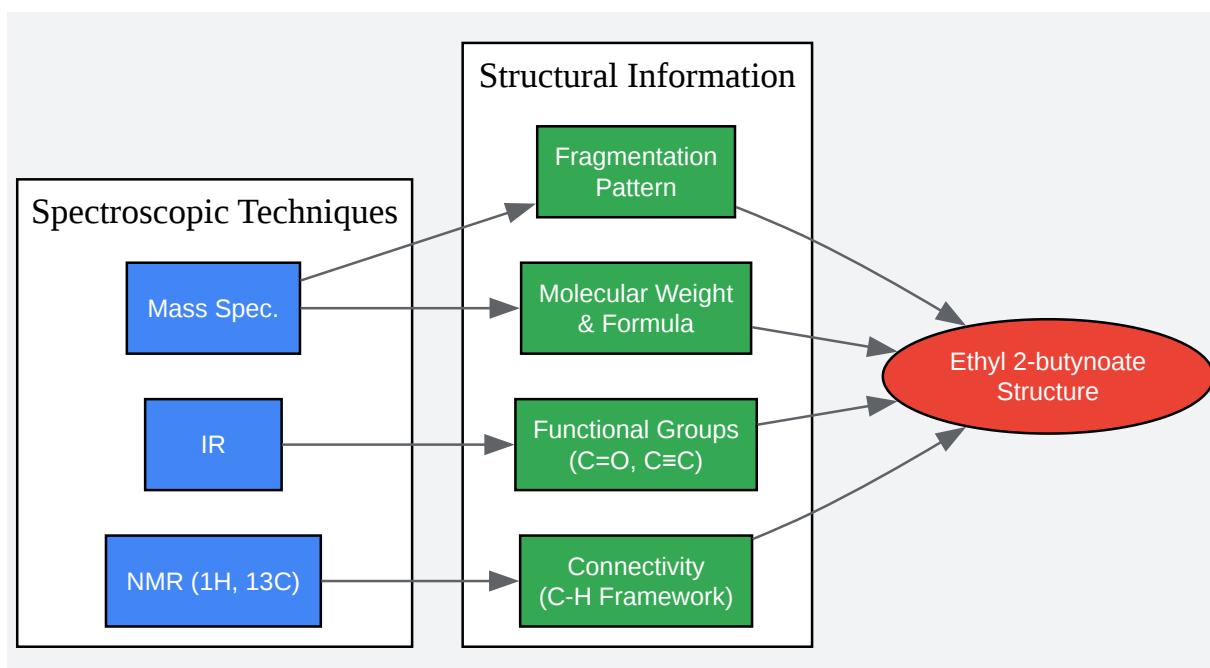
- For direct infusion, a small amount of the neat liquid can be introduced via a heated direct insertion probe.
 - For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) of **Ethyl 2-butynoate** in a volatile solvent.
 - Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet. The GC will separate the sample from the solvent and introduce it into the mass spectrometer.

- Ionization:

- In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the molecules to ionize and fragment in a reproducible manner.

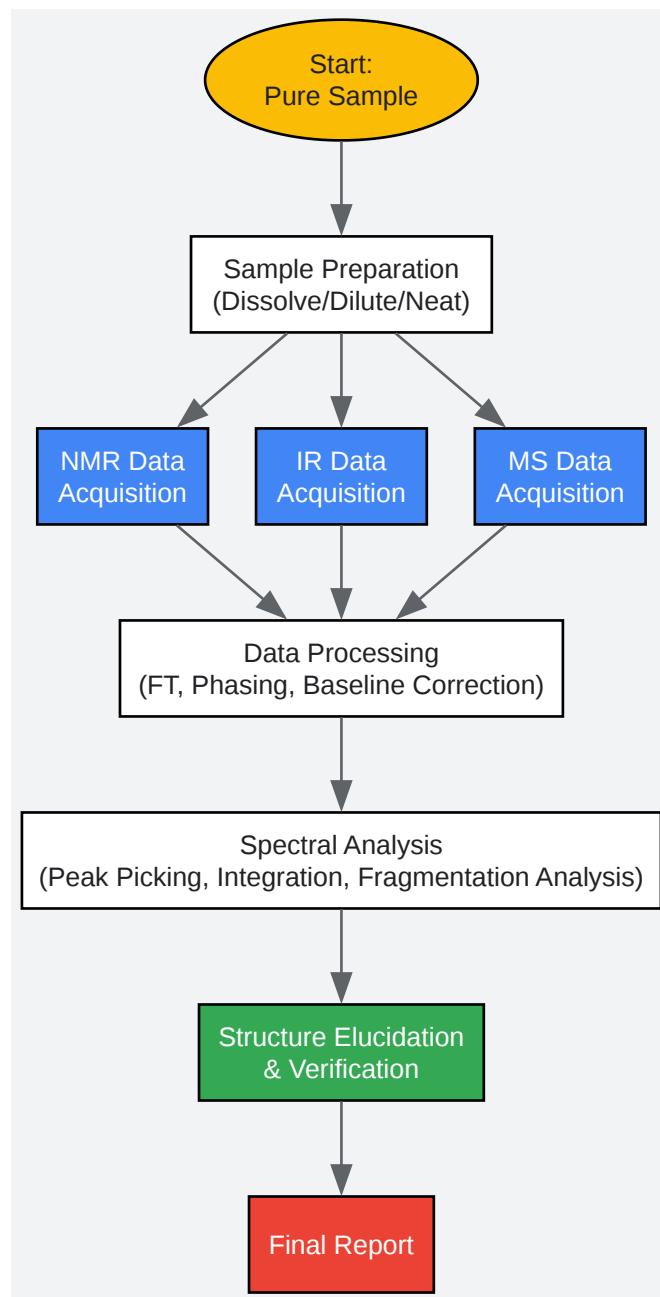
- Mass Analysis:

- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).


- Detection:

- The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), if present.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. The major fragments should be identified and their formation rationalized.


Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of an organic compound like **Ethyl 2-butynoate**.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and structural elucidation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-butynoate | C6H8O2 | CID 78043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-butynoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042091#spectroscopic-data-of-ethyl-2-butynoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com